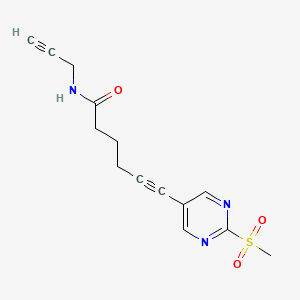

6-(2-(Methylsulfonyl)pyrimidin-5-yl)-N-(prop-2-yn-1-yl)hex-5-ynamide

Description

Chemical Structure and Properties

6-(2-(Methylsulfonyl)pyrimidin-5-yl)-N-(prop-2-yn-1-yl)hex-5-ynamide is a synthetic small molecule featuring a pyrimidine core substituted with a methylsulfonyl group at position 2 and a hex-5-ynamide chain linked to a terminal propargyl amine (N-(prop-2-yn-1-yl)). Its molecular formula is C₁₆H₁₈N₃O₃S, with a molecular weight of 332.40 g/mol and a CAS registry number 2288710-39-2 . The compound is characterized by high purity (≥99%) and is commercially available in quantities ranging from 100 mg to 10 g .

Synthetic Relevance The compound is synthesized via amidation reactions involving 6-(2-(methylsulfonyl)pyrimidin-5-yl)hex-5-ynoic acid and propargylamine. Similar methodologies are employed for related pyrimidine carboxamides, such as those described in parallel solution-phase syntheses of 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides .

Properties

IUPAC Name |

6-(2-methylsulfonylpyrimidin-5-yl)-N-prop-2-ynylhex-5-ynamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O3S/c1-3-9-15-13(18)8-6-4-5-7-12-10-16-14(17-11-12)21(2,19)20/h1,10-11H,4,6,8-9H2,2H3,(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKIHFRQICWENFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=NC=C(C=N1)C#CCCCC(=O)NCC#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-(2-(Methylsulfonyl)pyrimidin-5-yl)-N-(prop-2-yn-1-yl)hex-5-ynamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological evaluations, and mechanisms of action, drawing from diverse research sources.

The molecular formula of this compound is C14H15N3O3S, with a molecular weight of 305.35 g/mol. It is characterized by a pyrimidine ring substituted with a methylsulfonyl group and an alkyne moiety, which may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C14H15N3O3S |

| Molecular Weight | 305.35 g/mol |

| Purity | >97% |

| Solubility | Very soluble in DMSO, DMF |

Synthesis

The synthesis of this compound involves multi-step organic reactions, including the formation of the pyrimidine ring and subsequent substitution reactions to introduce the methylsulfonyl and alkyne groups. The detailed synthetic pathway has been documented in various chemical literature but remains proprietary in many commercial applications.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with similar structural motifs have shown potent activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds suggest strong antibacterial effects, particularly against resistant strains like Staphylococcus aureus and Escherichia coli .

The biological activity is hypothesized to be linked to the inhibition of bacterial cell wall synthesis or interference with enzymatic pathways critical for microbial survival. The presence of the methylsulfonyl group may enhance binding affinity to target enzymes or receptors involved in these pathways.

Case Studies

- Antibacterial Evaluation : A study evaluated the antibacterial efficacy of related compounds against Mycobacterium tuberculosis. The results showed that modifications in the side chains significantly influenced the potency, with some compounds achieving MIC values as low as 0.5 µg/mL .

- Toxicity Assessment : Toxicity studies conducted on similar derivatives demonstrated low hemolytic activity at concentrations up to 200 µmol/L, indicating a favorable safety profile for potential therapeutic uses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Group Comparison

Key Observations :

- Methylsulfonyl vs. Methylsulfonamido : The target compound’s methylsulfonyl group (SO₂CH₃) enhances electrophilicity at the pyrimidine ring, favoring nucleophilic substitution or cross-coupling reactions . In contrast, methylsulfonamido (N-methyl-SO₂) groups in analogs like the calcium salt in improve solubility and metal coordination.

- Alkyne vs. Ester Functionalization : The propargyl amide in the target compound offers click chemistry compatibility (e.g., azide-alkyne cycloaddition), whereas tert-butyl esters (e.g., ) are used for transient protection during synthesis.

Economic and Availability Comparison

Table 3: Commercial Availability and Pricing

Key Observations :

- The target compound is moderately priced compared to statin derivatives (e.g., rosuvastatin), reflecting its niche research applications versus therapeutic use .

Q & A

Basic: What synthetic strategies are recommended for synthesizing 6-(2-(Methylsulfonyl)pyrimidin-5-yl)-N-(prop-2-yn-1-yl)hex-5-ynamide, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves multi-step reactions, including pyrimidine ring functionalization and amide coupling. Key steps:

Pyrimidine Sulfonation: Introduce the methylsulfonyl group via nucleophilic substitution using methanesulfonyl chloride under basic conditions (e.g., triethylamine in THF at 0–5°C) .

Alkyne Functionalization: Incorporate the hex-5-ynamide backbone through Sonogashira coupling or alkyne-azide cyclization (click chemistry) .

Amide Coupling: Use carbodiimide reagents (e.g., EDC/HOBt) to conjugate the propargylamine moiety .

Critical Reaction Conditions:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–5°C (sulfonation) | Prevents side reactions (e.g., over-sulfonation) |

| Solvent | THF/DMF (anhydrous) | Enhances reagent solubility |

| Catalyst | Pd(PPh₃)₄ for Sonogashira | Reduces alkyne homocoupling |

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures confirm its structure?

Methodological Answer:

A combination of NMR, IR, and high-resolution mass spectrometry (HRMS) is essential:

- ¹H/¹³C NMR:

- IR: Strong S=O stretch at 1150–1250 cm⁻¹ .

- HRMS: Exact mass matching molecular formula (C₁₄H₁₈N₃O₃S⁺ requires m/z 316.1058) .

Validation: Cross-reference with computational data (e.g., PubChem InChIKey) to resolve ambiguities .

Advanced: How can researchers address contradictory biological activity data for this compound across different cell lines?

Methodological Answer:

Contradictions may arise from assay variability, cell-specific metabolism, or off-target effects. Mitigation strategies:

Dose-Response Studies: Establish EC₅₀/IC₅₀ curves in multiple cell lines (e.g., HEK293, HeLa) to identify potency thresholds .

Orthogonal Assays: Validate results using complementary techniques (e.g., fluorescence polarization for target engagement vs. Western blot for protein expression) .

Metabolic Profiling: Use LC-MS to assess stability and metabolite formation in different media .

Example Workflow:

- Step 1: Replicate assays with controlled variables (e.g., serum-free media).

- Step 2: Apply statistical models (ANOVA) to isolate cell-line-specific effects .

Advanced: What experimental design considerations are critical for evaluating the environmental fate of this compound in ecological studies?

Methodological Answer:

Long-term studies should assess abiotic/biotic degradation, bioaccumulation, and ecotoxicity:

Degradation Pathways:

- Hydrolysis: Monitor under varying pH (4–9) and temperatures (20–40°C) .

- Photolysis: Use UV light (254 nm) to simulate sunlight exposure .

Ecotoxicology:

- Acute Toxicity: Test on Daphnia magna (LC₅₀) and algae (growth inhibition) .

- Bioaccumulation: Measure log Kow (octanol-water partition coefficient) via shake-flask method .

Design Framework:

- Split-Plot Design: Assign treatments (e.g., concentration gradients) to randomized blocks to control spatial variability .

- Sampling Frequency: Collect data at 0, 7, 30, and 90 days to capture degradation kinetics .

Basic: What are the recommended storage conditions to maintain the compound’s stability?

Methodological Answer:

- Temperature: Store at –20°C in airtight, light-resistant vials to prevent hydrolysis/oxidation .

- Solubility: Prepare fresh solutions in anhydrous DMSO (stock) or PBS (working concentration) .

- Monitoring: Use HPLC (C18 column, 220 nm detection) to check purity every 3 months .

Advanced: How can researchers optimize the synthetic route to minimize byproducts during methylsulfonyl group introduction?

Methodological Answer:

Byproduct formation (e.g., di-sulfonated derivatives) can be reduced by:

Controlled Stoichiometry: Use 1.1 equivalents of methanesulfonyl chloride to limit over-reaction .

Low-Temperature Reaction: Maintain 0–5°C during sulfonation to slow kinetics .

Purification: Employ flash chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the mono-sulfonated product .

Validation: Compare TLC profiles (Rf values) and ¹H NMR integration ratios pre/post purification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.